molecular formula C16H30N2O2 B12866457 Tert-butyl 2-(piperidin-4-yl)azepane-1-carboxylate

Tert-butyl 2-(piperidin-4-yl)azepane-1-carboxylate

Cat. No.: B12866457
M. Wt: 282.42 g/mol
InChI Key: PFOBUJWFQXERRH-UHFFFAOYSA-N
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Description

2-Piperidin-4-yl-azepane-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C14H27N3O2. It is known for its role as a semi-flexible linker in the development of proteolysis-targeting chimeras (PROTACs), which are used for targeted protein degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidin-4-yl-azepane-1-carboxylic acid tert-butyl ester typically involves the reaction of piperidine derivatives with azepane carboxylic acid tert-butyl ester. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Piperidin-4-yl-azepane-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .

Scientific Research Applications

2-Piperidin-4-yl-azepane-1-carboxylic acid tert-butyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Piperidin-4-yl-azepane-1-carboxylic acid tert-butyl ester involves its role as a linker in PROTACs. PROTACs work by recruiting target proteins to the ubiquitin-proteasome system, leading to their degradation. The compound facilitates the interaction between the target protein and the E3 ubiquitin ligase, resulting in the ubiquitination and subsequent degradation of the target protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Piperidin-4-yl-azepane-1-carboxylic acid tert-butyl ester is unique due to its specific structure, which provides a balance of flexibility and rigidity. This property makes it particularly useful in the design of PROTACs, where the linker region’s characteristics can significantly impact the degradation kinetics and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of the resulting molecules .

Properties

Molecular Formula

C16H30N2O2

Molecular Weight

282.42 g/mol

IUPAC Name

tert-butyl 2-piperidin-4-ylazepane-1-carboxylate

InChI

InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)18-12-6-4-5-7-14(18)13-8-10-17-11-9-13/h13-14,17H,4-12H2,1-3H3

InChI Key

PFOBUJWFQXERRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCCC1C2CCNCC2

Origin of Product

United States

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